Potassium acetate hydrate

描述

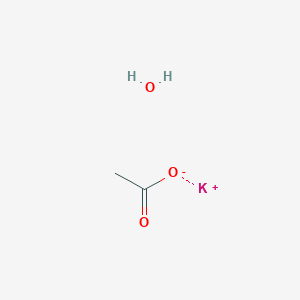

Potassium acetate hydrate is a chemical compound with the formula CH₃COOK·xH₂O, where x represents the number of water molecules associated with each potassium acetate molecule. It is the potassium salt of acetic acid and is commonly used in various industrial and laboratory applications. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.

准备方法

Synthetic Routes and Reaction Conditions: Potassium acetate hydrate can be synthesized through an acid-base neutralization reaction. The primary method involves reacting potassium hydroxide or potassium carbonate with acetic acid. The reaction is as follows: [ \text{CH}_3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] This reaction is typically carried out at room temperature, and the resulting solution is then crystallized to obtain this compound .

Industrial Production Methods: In industrial settings, potassium acetate is produced by reacting potassium hydroxide with acetic acid. The process involves maintaining the pH of the medium between 8.3 and 8.6 and controlling the temperature to prevent excessive heat generation due to the exothermic nature of the reaction. The solution is then treated with activated carbon, filtered, and crystallized to obtain high-purity potassium acetate .

化学反应分析

Types of Reactions: Potassium acetate hydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form acetic acid and the corresponding potassium salt.

Dehydration: Heating this compound can remove the water of hydration, resulting in anhydrous potassium acetate.

Substitution: Can participate in substitution reactions where the acetate ion is replaced by other anions.

Common Reagents and Conditions:

Acids: Reacts with strong acids like hydrochloric acid to produce acetic acid.

Heat: Dehydration occurs upon heating, leading to the formation of anhydrous potassium acetate.

Major Products:

Acetic Acid: Formed when potassium acetate reacts with strong acids.

Anhydrous Potassium Acetate: Obtained by heating this compound.

科学研究应用

Industrial Applications

1.1 De-Icing Agents

Potassium acetate is widely used as a de-icing agent due to its effectiveness at lower temperatures compared to traditional salts. It is less corrosive and environmentally friendly, making it suitable for use on airport runways and highways where safety and ecological impact are critical concerns. Potassium acetate's ability to lower the freezing point of water allows it to prevent ice formation effectively and facilitate the removal of existing ice .

1.2 Textile and Leather Industries

In the textile industry, potassium acetate serves as a buffering agent that helps maintain pH levels during dyeing processes. This stability is crucial for ensuring consistent color quality across fabric batches. Similarly, in leather production, it aids in the tanning process, enhancing the durability and quality of leather goods .

1.3 Chemical Manufacturing

Potassium acetate is utilized as a reagent in various chemical syntheses. It plays a role in producing anhydrous ethanol and polyurethane and is involved in the synthesis of penicillin potassium salt. Additionally, it can be used as an auxiliary agent in glass fiber reinforced plastics .

Medical Applications

2.1 Electrolyte Replenisher

In healthcare, potassium acetate functions as an electrolyte replenisher for patients experiencing hypokalemia (low potassium levels). It is commonly included in intravenous fluids and oral rehydration solutions to restore potassium balance, which is vital for muscle function, nerve signaling, and overall cellular health .

2.2 Treatment of Metabolic Acidosis

Potassium acetate is also used in treating metabolic acidosis conditions by helping to restore acid-base balance in patients undergoing dialysis or suffering from kidney disease. Its buffering capacity is instrumental in managing pH levels during treatment .

Food Industry

3.1 Food Additive (E261)

In food production, potassium acetate is recognized as a food additive (E261) that acts as a preservative and pH control agent. It helps extend the shelf life of processed foods by inhibiting the growth of bacteria and fungi while maintaining desired acidity levels .

3.2 Application in Processed Foods

Potassium acetate is commonly added to sauces, dressings, and other processed foods to enhance longevity and flavor stability. Its dual role as both a preservative and pH stabilizer underscores its importance in food safety and quality assurance .

Environmental Applications

4.1 Road Salt Alternative

Research indicates that potassium acetate can serve as an effective alternative to traditional road salts for de-icing applications. Its lower environmental impact makes it preferable for sensitive ecosystems where conventional salts may cause harm . Studies have shown that potassium acetate performs well under various conditions while minimizing damage to vegetation and water sources.

Case Study 1: De-Icing Performance Evaluation

A laboratory evaluation assessed the performance of potassium acetate compared to sodium chloride in de-icing applications on concrete surfaces. Results indicated that potassium acetate not only melted ice more effectively at lower temperatures but also caused less deterioration of concrete over time .

Case Study 2: Antimicrobial Properties

A study on electro-activated solutions of potassium acetate demonstrated significant antimicrobial activity against E. coli O157:H7 when combined with acidified NaCl solutions. The electro-activated solution exhibited high oxidative potential and effective bacterial reduction rates, highlighting its potential use in food safety applications .

作用机制

Potassium acetate exerts its effects primarily through its role as an electrolyte. It helps maintain the balance of potassium ions in cells, which is crucial for various physiological processes. The compound influences the membrane potential of cells, enabling the generation of action potentials necessary for neurotransmission, muscle contraction, and heart function .

相似化合物的比较

Sodium Acetate: Similar in structure but contains sodium instead of potassium. Used in similar applications but has different solubility and reactivity properties.

Calcium Acetate: Contains calcium and is used primarily as a phosphate binder in medical treatments.

Magnesium Acetate: Contains magnesium and is used in various industrial and laboratory applications.

Uniqueness: Potassium acetate hydrate is unique due to its high solubility in water and its effectiveness as a deicing agent with minimal corrosive effects on infrastructure. It is also preferred in applications where potassium ions are specifically required .

生物活性

Potassium acetate hydrate (C₂H₃KO₂·xH₂O) is a potassium salt of acetic acid that has garnered attention for its diverse biological activities. This article explores the compound's properties, mechanisms of action, and applications in various fields, including antimicrobial activity, electrolyte replenishment, and bioremediation.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃KO₂·xH₂O |

| Molecular Weight | 98.142 g/mol |

| Density | 1.57 g/cm³ at 25 °C |

| Melting Point | 292 °C |

| Solubility | 2694 g/L at 25 °C |

| Flash Point | 40 °C |

These properties contribute to its utility in various biological applications.

Potassium acetate plays a crucial role in maintaining cellular functions. It acts as an electrolyte, helping to regulate the balance of fluids and electrolytes in the body. The compound facilitates the generation of membrane potentials critical for processes such as neurotransmission and muscle contraction by influencing potassium and sodium ion concentrations across cell membranes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. One significant study demonstrated that electro-activated solutions of potassium acetate exhibited strong bactericidal effects against E. coli O157:H7. The electro-activation process lowered the pH significantly, enhancing the solution's oxidative potential and buffering capacity, which contributed to its antimicrobial efficacy .

Case Study: Electro-Activated Potassium Acetate

- Objective : To evaluate the antimicrobial effectiveness of electro-activated potassium acetate.

- Method : Solutions were subjected to electro-activation, measuring properties such as pH, redox potential, and bacterial reduction.

- Results :

- Initial pH: 7.07 ± 0.08 reduced to 2.82 ± 0.1 after treatment.

- Oxidative Redox Potential (ORP): +1076 ± 12 mV.

- Bacterial reduction: ≥6 log CFU/ml against E. coli O157:H7.

This study illustrates potassium acetate's potential as an effective antimicrobial agent when used in specific activated forms.

Applications in Bioremediation

This compound also shows promise in environmental applications, particularly in bioremediation efforts. Its surfactant properties can enhance the biodegradation of hydrocarbons in contaminated environments. For example, biosurfactants derived from microbial sources have been shown to stimulate the breakdown of oil hydrocarbons, making potassium acetate a candidate for improving bioremediation strategies .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Electrolyte Replenishment : Essential for maintaining cellular functions and hydration.

- Antimicrobial Properties : Effective against various pathogens, particularly when electro-activated.

- Bioremediation : Enhances microbial degradation of environmental pollutants.

属性

IUPAC Name |

potassium;acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.K.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYVPVNGUXMWMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。